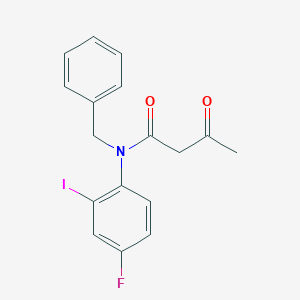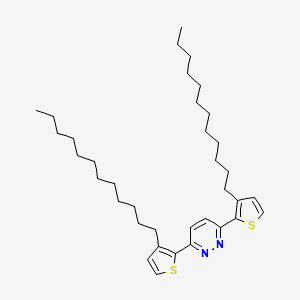
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of thiophene rings and long dodecyl chains in this compound makes it particularly interesting for various applications in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-dodecylthiophen-2-YL)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated pyridazine reacts with a thiophene boronic acid derivative.
Attachment of Dodecyl Chains: The dodecyl chains are attached to the thiophene rings through alkylation reactions, often using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings or the pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine or thiophene derivatives.
Substitution: Halogenated, alkylated, or other substituted derivatives.
科学研究应用
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells due to its electronic properties.
Materials Science: Employed in the synthesis of conductive polymers and nanomaterials.
Biological Research: Investigated for its potential use in bioimaging and as a component in drug delivery systems.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
作用机制
The mechanism of action of 3,6-Bis(3-dodecylthiophen-2-YL)pyridazine in its applications involves its ability to participate in π-π stacking interactions, electron transfer processes, and its amphiphilic nature due to the presence of both hydrophobic dodecyl chains and hydrophilic pyridazine and thiophene rings. These properties enable it to interact with various molecular targets and pathways, making it versatile in different scientific fields.
相似化合物的比较
Similar Compounds
- 3,6-Bis(3-decylthiophen-2-YL)pyridazine
- 3,6-Bis(3-octylthiophen-2-YL)pyridazine
- 3,6-Bis(3-hexylthiophen-2-YL)pyridazine
Uniqueness
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine is unique due to its longer dodecyl chains, which enhance its solubility in organic solvents and its ability to form well-ordered structures in thin films. This makes it particularly suitable for applications in organic electronics and materials science, where such properties are highly desirable.
属性
CAS 编号 |
872090-19-2 |
|---|---|
分子式 |
C36H56N2S2 |
分子量 |
581.0 g/mol |
IUPAC 名称 |
3,6-bis(3-dodecylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C36H56N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-29-39-35(31)33-25-26-34(38-37-33)36-32(28-30-40-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChI 键 |
UWXKQCSPKCGUFP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
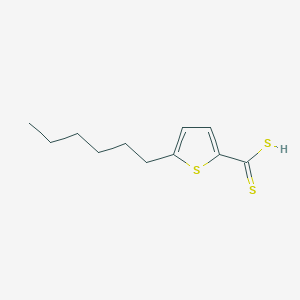
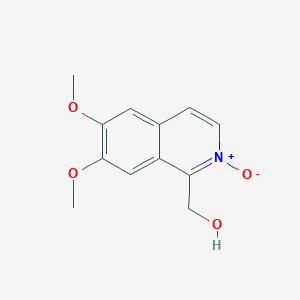
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

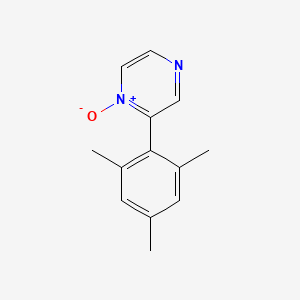
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
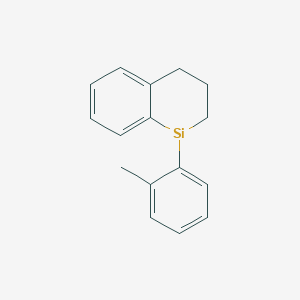
![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)
